An In-depth Technical Guide to 2-Methyl-5-(trifluoromethoxy)benzylamine and its Structural Analogs in Drug Discovery
An In-depth Technical Guide to 2-Methyl-5-(trifluoromethoxy)benzylamine and its Structural Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Benzylamines substituted with fluorine-containing moieties are of particular interest due to the unique physicochemical properties these groups impart, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethoxy)benzylamine, a compound of emerging interest, and its closely related, commercially available structural analogs that are pivotal in contemporary drug discovery programs.
Core Compound: 2-Methyl-5-(trifluoromethoxy)benzylamine
Identification and Availability
Physicochemical Properties (Predicted)
Due to the limited publicly available experimental data, the physicochemical properties of 2-Methyl-5-(trifluoromethoxy)benzylamine are largely predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| pKa | Not available |
The presence of the trifluoromethoxy (-OCF3) group is expected to significantly increase the lipophilicity of the molecule while being a weak electron-withdrawing group. The methyl group introduces steric bulk and is a weak electron-donating group. The interplay of these substituents on the benzylamine core makes it an intriguing building block for exploring structure-activity relationships (SAR).
Key Structural Analogs and Their Significance in Drug Development
Given the specialized nature of 2-Methyl-5-(trifluoromethoxy)benzylamine, a comprehensive understanding of its commercially available structural analogs is crucial for any drug discovery campaign. These analogs offer a platform to systematically probe the effects of substituent positioning and the nature of the fluorine-containing group.
2-(Trifluoromethoxy)benzylamine (CAS: 175205-64-8)
A close analog, 2-(Trifluoromethoxy)benzylamine, lacking the methyl group, is readily available from suppliers like TCI Chemicals and P212121[2][3]. It serves as a key intermediate in the synthesis of biologically active molecules[4]. The trifluoromethoxy group enhances reactivity and solubility in organic solvents, making it a valuable component in the development of therapeutics and agrochemicals[4].
Table 1: Physicochemical Properties of 2-(Trifluoromethoxy)benzylamine
| Property | Value | Source |
| CAS Number | 175205-64-8 | [3] |
| Molecular Formula | C8H8F3NO | [3] |
| Molecular Weight | 191.15 g/mol | [3] |
| Purity | >95% | [3] |
This compound is utilized in pharmaceutical development, particularly for drugs targeting neurological disorders[4].
2-Fluoro-5-(trifluoromethyl)benzylamine (CAS: 199296-61-2)
This analog features a trifluoromethyl (-CF3) group, a bioisostere of the trifluoromethoxy group, and a fluoro substituent on the aromatic ring. It is a versatile compound with significant applications in the pharmaceutical and agrochemical sectors[5]. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity[6].
Table 2: Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzylamine
| Property | Value | Source |
| CAS Number | 199296-61-2 | [5][7][8][][10][11] |
| Molecular Formula | C8H7F4N | [5][7] |
| Molecular Weight | 193.14 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | ≥ 98% (GC) | [5] |
| Density | 1.34 g/mL | [5] |
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those for neurological disorders, as well as anti-cancer and anti-inflammatory agents[5][12].
Synthesis Strategies
While a specific, published synthesis protocol for 2-Methyl-5-(trifluoromethoxy)benzylamine is not readily found, its synthesis can be logically inferred from established methodologies for related compounds. A plausible synthetic route would likely start from a correspondingly substituted toluene derivative.
A general retrosynthetic analysis is presented below:
Caption: General workflow for the synthesis of benzylamines via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (2 equivalents) in portions, maintaining the temperature below 10°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired benzylamine.
Safety and Handling
Substituted benzylamines, particularly those containing fluorine, should be handled with care. The following is a summary of the general safety precautions.
-
2-Fluoro-5-(trifluoromethyl)benzylamine is classified as corrosive and causes severe skin burns and eye damage.[10]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) for the particular compound being used.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of trifluoromethoxy and trifluoromethyl groups into molecular scaffolds is a well-established strategy in drug design to enhance a molecule's therapeutic potential. These groups can improve:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of a drug.
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability and oral bioavailability.
-
Binding Affinity: The electron-withdrawing nature of these groups can alter the electronics of the aromatic ring, potentially leading to stronger interactions with the target protein.
Benzylamines are versatile intermediates used in the synthesis of a wide array of bioactive molecules. For example, they can be readily converted into amides, ureas, and sulfonamides, which are common functional groups in pharmaceuticals. The use of building blocks like 2-Methyl-5-(trifluoromethoxy)benzylamine and its analogs allows for the systematic exploration of the chemical space around a pharmacophore, enabling the fine-tuning of a drug candidate's properties. The utility of trifluoromethyl- and trifluoromethoxy-substituted compounds is evident in their presence in numerous FDA-approved drugs.
Conclusion
While 2-Methyl-5-(trifluoromethoxy)benzylamine is a specialized reagent, its structural motif is highly relevant to modern drug discovery. A thorough understanding of its properties, along with those of its readily available analogs such as 2-(Trifluoromethoxy)benzylamine and 2-Fluoro-5-(trifluoromethyl)benzylamine, provides medicinal chemists with a powerful toolkit for lead optimization and the development of novel therapeutics. The synthetic strategies and protocols outlined in this guide serve as a practical resource for researchers aiming to leverage the unique benefits of these fluorinated building blocks in their work.
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